Cas no 872701-04-7 (4-(1H-1,2,3-triazol-5-yl)butanoic acid)

4-(1H-1,2,3-triazol-5-yl)butanoic acid structure
872701-04-7 structure
Nome do Produto:4-(1H-1,2,3-triazol-5-yl)butanoic acid
N.o CAS:872701-04-7
MF:C6H9N3O2
MW:155.154560804367
CID:1881657
PubChem ID:53959517

4-(1H-1,2,3-triazol-5-yl)butanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-1,2,3-Triazole-4-butanoic acid
    • 4-(1H-1,2,3-triazol-5-yl)butanoic acid
    • 1H-1,2,3-Triazole-4-butanoic acid (9CI)
    • 4-(1H-1,2,3-Triazol-4-yl)butanoic acid
    • Inchi: 1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11)(H,7,8,9)
    • Chave InChI: JJYUJRZNPOGWAM-UHFFFAOYSA-N
    • SMILES: O=C(CCCC1NN=NC=1)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 4

4-(1H-1,2,3-triazol-5-yl)butanoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
H955198-10mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7
10mg
$ 70.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8118-500MG
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%
500MG
¥ 3,973.00 2023-04-13
TRC
H955198-100mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7
100mg
$ 365.00 2022-06-04
Chemenu
CM392381-1g
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
1g
$888 2023-01-09
Chemenu
CM392381-100mg
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
100mg
$355 2023-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8118-5G
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%
5g
¥ 17,859.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8118-100MG
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%
100MG
¥ 1,491.00 2023-04-13
Enamine
EN300-156995-50mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95.0%
50mg
$245.0 2023-09-24
Enamine
EN300-156995-100mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95.0%
100mg
$366.0 2023-09-24
Enamine
EN300-156995-250mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95.0%
250mg
$524.0 2023-09-24

4-(1H-1,2,3-triazol-5-yl)butanoic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, 90 °C
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Sodium ascorbate ,  Cupric acetate Solvents: tert-Butanol ,  Water ;  72 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 bar, 60 °C
Referência
Development of autotaxin inhibitors: A series of zinc binding triazoles
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(13), 2279-2284

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 bar, 60 °C
Referência
Development of autotaxin inhibitors: A series of zinc binding triazoles
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(13), 2279-2284

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
3.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
3.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

4-(1H-1,2,3-triazol-5-yl)butanoic acid Raw materials

4-(1H-1,2,3-triazol-5-yl)butanoic acid Preparation Products

4-(1H-1,2,3-triazol-5-yl)butanoic acid Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:872701-04-7)4-(1H-1,2,3-triazol-5-yl)butanoic acid
A1092414
Pureza:99%
Quantidade:1g
Preço ($):921.0